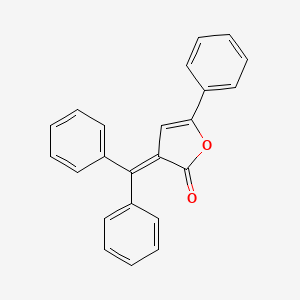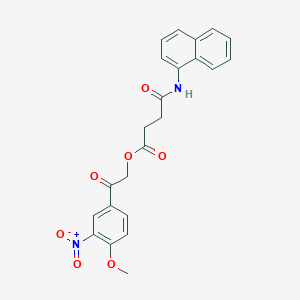
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid glutamate and has been studied for its potential as a tool for investigating glutamate receptors in the brain. In
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is related to its interaction with glutamate receptors. Specifically, this compound has been shown to selectively bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate are related to its interaction with mGluR5. This compound has been shown to modulate the activity of this receptor, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. Additionally, this compound has been shown to have anxiolytic and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other glutamate receptors. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using this compound is its potential toxicity. While this compound has been shown to be safe at low doses, higher doses may lead to adverse effects. Additionally, this compound has not been extensively studied in humans, so its safety profile in humans is not well-established.
Orientations Futures
There are several future directions for research on 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate. One direction is to further investigate its potential as a tool for studying mGluR5 in the brain. This could involve investigating its effects on different physiological processes, as well as its potential as a therapeutic agent for disorders involving mGluR5 dysfunction.
Another direction is to explore the potential of this compound as a tool for investigating other glutamate receptors. While this compound is selective for mGluR5, it may be possible to modify its structure to target other glutamate receptors.
Finally, further research is needed to establish the safety profile of this compound in humans. This could involve conducting clinical trials to investigate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate involves several steps. The starting materials are 4-methoxy-3-nitrobenzaldehyde and 1-naphthylamine. These are reacted with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to form the final product.
Applications De Recherche Scientifique
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate has potential applications in scientific research, particularly in the study of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. Glutamate receptors are classified into two main types: ionotropic and metabotropic. Ionotropic receptors are involved in fast synaptic transmission, while metabotropic receptors are involved in slower, modulatory processes.
Propriétés
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-21-10-9-16(13-19(21)25(29)30)20(26)14-32-23(28)12-11-22(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13H,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKTKCDLSQGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
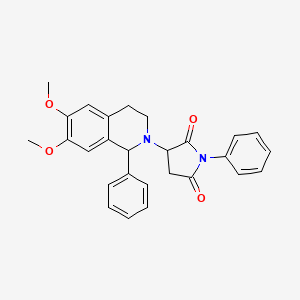
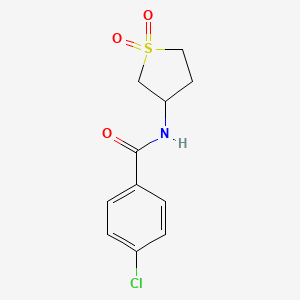
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
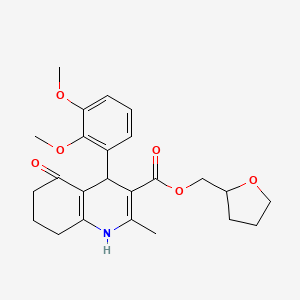
![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)
